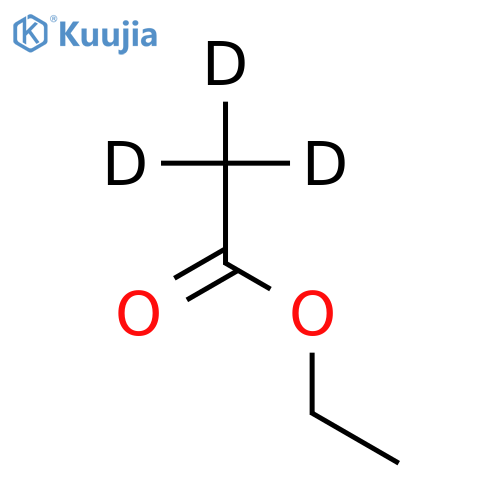Cas no 90691-33-1 (Ethyl Acetate-d3)

Ethyl Acetate-d3 structure
商品名:Ethyl Acetate-d3
CAS番号:90691-33-1
MF:C4H8O2
メガワット:91.1236066818237
CID:798638
Ethyl Acetate-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E678352-25mg |
Ethyl Acetate-d3 |
90691-33-1 | 25mg |
$ 219.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497296-25 mg |
Ethyl acetate-d3, |
90691-33-1 | 25mg |
¥2,708.00 | 2023-07-11 | ||
| 1PlusChem | 1P00GU0L-25mg |
ETHYL ACETATE-D3 |
90691-33-1 | 25mg |
$299.00 | 2023-12-15 | ||
| 1PlusChem | 1P00GU0L-5mg |
ETHYL ACETATE-D3 |
90691-33-1 | 5mg |
$78.00 | 2023-12-15 | ||
| 1PlusChem | 1P00GU0L-1g |
ETHYL ACETATE-D3 |
90691-33-1 | 95% | 1g |
$534.00 | 2024-04-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874620-5mg |
Acetic-2,2,2-d3 acid,ethyl ester |
90691-33-1 | BR | 5mg |
455.00 | 2021-05-17 | |
| A2B Chem LLC | AH84597-1g |
ETHYL ACETATE-D3 |
90691-33-1 | 95% | 1g |
$460.00 | 2024-05-20 | |
| A2B Chem LLC | AH84597-100mg |
ETHYL ACETATE-D3 |
90691-33-1 | 95% | 100mg |
$284.00 | 2024-05-20 | |
| TRC | E678352-250mg |
Ethyl Acetate-d3 |
90691-33-1 | 250mg |
$ 1656.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497296-25mg |
Ethyl acetate-d3, |
90691-33-1 | 25mg |
¥2708.00 | 2023-09-05 |
Ethyl Acetate-d3 関連文献
-
1. CLVIII.—The interaction of metallic oxides and phosphoryl chloride, alone and in the presence of certain organic compoundsHenry Bassett,Hugh Stott Taylor J. Chem. Soc. Trans. 1911 99 1402
-
2. The mechanism of hydrogen atom abstraction from phenols involved in hydrogen bonding with ester carbonyl groupsJulianna Kardos,Ilona Fitos,Ilona Kovács,János Szammer,Miklós Simonyi J. Chem. Soc. Perkin Trans. 2 1978 405
90691-33-1 (Ethyl Acetate-d3) 関連製品
- 16649-49-3(Acetic-2,2,2-d3 acid,1,1'-anhydride)
- 117121-81-0(Ethyl acetate-d8)
- 111-21-7(Triethylene glycol diacetate)
- 628-68-2(Diethylene Glycol Diacetate)
- 112-15-2(Ethyl Carbitol Acetate)
- 3424-59-7(Acetic-1-13C acid,ethyl ester (8CI,9CI))
- 2093-20-1(Ethyl acetate-PEG1)
- 8006-54-0(Lanolin)
- 114510-14-4(Acetic-1,2-13C2 acid,1,1'-anhydride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
